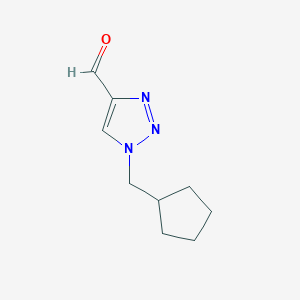![molecular formula C14H18N4 B6499637 1-methyl-2-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole CAS No. 1477902-31-0](/img/structure/B6499637.png)
1-methyl-2-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-2-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole is a complex organic compound featuring a benzodiazole core fused with a pyrrolopyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzodiazole Core: This can be achieved through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Construction of the Pyrrolopyrrolidine Moiety: This step involves the cyclization of appropriate precursors, such as amino acids or their derivatives, under reductive amination conditions.
Coupling of the Two Fragments: The final step involves the coupling of the benzodiazole core with the pyrrolopyrrolidine moiety, often facilitated by palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of any unsaturated bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of benzodiazole oxides.
Reduction: Formation of fully saturated benzodiazole derivatives.
Substitution: Formation of halogenated or aminated benzodiazole derivatives.
Scientific Research Applications
1-methyl-2-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting neurological disorders.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism by which 1-methyl-2-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole exerts its effects is primarily through interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. For instance, its potential antimicrobial activity could be due to inhibition of bacterial enzymes, while its anticancer properties might involve interaction with DNA or inhibition of cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-benzimidazole: Similar in structure but lacks the pyrrolopyrrolidine moiety.
2-methyl-1H-benzimidazole: Another benzodiazole derivative with different substitution patterns.
1,2,3,4-tetrahydroquinoline: Shares some structural features but differs in the core ring system.
Uniqueness
1-methyl-2-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole is unique due to its fused ring system, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for drug discovery and materials science.
Properties
IUPAC Name |
2-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl)-1-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c1-17-13-5-3-2-4-12(13)16-14(17)18-8-10-6-15-7-11(10)9-18/h2-5,10-11,15H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENMCYWVBPJESV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CC4CNCC4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-(1-phenylethyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide](/img/structure/B6499556.png)
![N'-(3-chloro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide](/img/structure/B6499561.png)
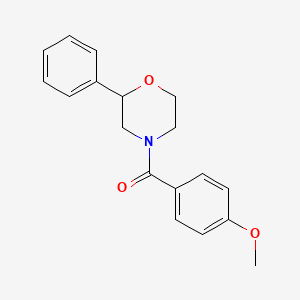
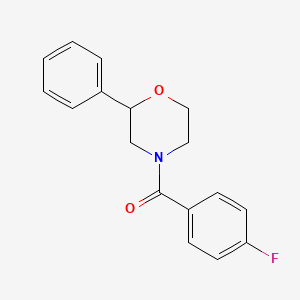
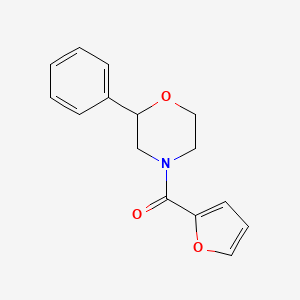
![2-oxo-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B6499597.png)
![2-(3,4-dimethoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide](/img/structure/B6499601.png)
![2-(4-fluorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide](/img/structure/B6499606.png)
![3-(4-bromophenyl)-6-{[(thiophen-2-yl)methyl]amino}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6499615.png)


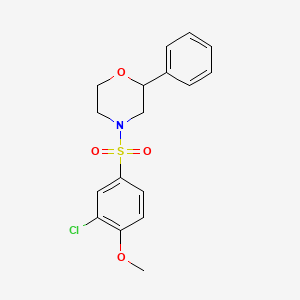
![4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide](/img/structure/B6499647.png)
